REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([NH2:11])[CH:10]=1)[OH:6].CN(C)C1C=CC=CC=1.[Br:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28](Cl)=[O:29]>>[Br:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([NH:11][C:9]1[CH:8]=[CH:7][C:5]([OH:6])=[C:4]([CH:10]=1)[C:3]([O:2][CH3:1])=[O:12])=[O:29].[NH2:11][C:9]1[CH:10]=[C:4]([C:3]([OH:12])=[O:2])[C:5]([OH:6])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(O)=CC=C(C1)N)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCC(=O)NC=1C=CC(=C(C(=O)OC)C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |